1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
CAS No.: 16108-50-2
Cat. No.: VC21054029
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16108-50-2 |
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Molecular Formula | C10H12O2 |
Molecular Weight | 164.2 g/mol |
IUPAC Name | 1-(2-hydroxy-4,6-dimethylphenyl)ethanone |
Standard InChI | InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3 |
Standard InChI Key | AAPOVDIBCPRZPC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)O)C(=O)C)C |
Canonical SMILES | CC1=CC(=C(C(=C1)O)C(=O)C)C |
Introduction
Chemical Identity and Nomenclature
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone is known by multiple systematic and common names in chemical literature. The compound has been registered with the Chemical Abstracts Service (CAS) and has well-established structural identifiers that help in its unambiguous identification in chemical databases and literature.
Chemical Identifiers
The compound is identified using several standardized chemical identifiers, which are summarized in Table 1.
Table 1: Chemical Identifiers of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
Identifier | Value | Reference |
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CAS Registry Number | 16108-50-2 | |
Molecular Formula | C₁₀H₁₂O₂ | |
Molecular Weight | 164.204 g/mol | |
InChI Key | AAPOVDIBCPRZPC-UHFFFAOYSA-N | |
European Community (EC) Number | 240-274-0 |
Synonyms and Alternative Names
The compound is referred to by several synonyms in scientific literature, which are listed below:
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2-Acetyl-3,5-dimethylphenol
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2-Acetyl-3,5-xylenol
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2′-Hydroxy-4′,6′-dimethylacetophenone
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4′,6′-Dimethyl-2′-hydroxyacetophenone
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Acetophenone, 2′-hydroxy-4′,6′-dimethyl-
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Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)-
Physicochemical Properties
The physicochemical properties of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone determine its behavior in chemical reactions, its handling characteristics, and its applications in various fields. These properties have been determined through experimental measurements and computational predictions.
Physical Properties
The physical properties of the compound are summarized in Table 2, which includes experimental and predicted values from literature sources.
Table 2: Physical Properties of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
The relatively high melting and boiling points indicate significant intermolecular forces, likely due to hydrogen bonding capabilities. The LogP value of 2.72 suggests moderate lipophilicity, which influences its solubility profile and potential for membrane permeation.
Structural Characteristics
Molecular Structure
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone contains a benzene ring with hydroxyl and acetyl substituents at adjacent positions, allowing for intramolecular hydrogen bonding. This structural arrangement significantly influences the compound's chemical behavior and reactivity patterns. The presence of two methyl groups at positions 4 and 6 contributes to the electronic and steric properties of the molecule.
Crystal Structure
According to crystallographic studies, 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone crystallizes in the triclinic P-1 space group . The crystalline form appears as a colorless block with approximate dimensions of 0.35 x 0.13 x 0.12 mm . This crystalline arrangement provides insights into the three-dimensional orientation of the molecule in solid state.
Hydrogen Bonding
One of the most significant structural features of this compound is its hydrogen bonding pattern. Both intramolecular and intermolecular hydrogen bonding interactions have been identified:
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Intramolecular hydrogen bonding interactions: O(1)-H(1)····O(2) 2.4727 (14) Å and O(3)-H(3)····O(4) 2.4823 (15) Å .
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Intermolecular hydrogen bonding interactions: C(2)-H(2)····O(1)A 3.451 (2) Å and C(2)A-H(2)A····O(1) 3.451 Å .
These hydrogen bonding interactions contribute significantly to the compound's stability, reactivity, and physical properties. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group is particularly important for its chemical behavior.
Chemical Reactivity
Reactions Based on Functional Groups
The presence of both hydroxyl and ketone functional groups in 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone enables a diverse range of chemical reactions:
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Reactions at the hydroxyl group: The phenolic hydroxyl group can participate in esterification, etherification, and oxidation reactions.
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Reactions at the ketone group: The acetyl group can undergo nucleophilic addition reactions, such as with hydrazine to form hydrazones, as observed with the structurally similar compound 2-hydroxy-4,5-dimethylacetophenone .
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Condensation reactions: The compound can participate in aldol-type condensations with aldehydes, similar to the reaction observed with 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone in the synthesis of chalcones .
Electrochemical Properties
Electrochemical studies of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone have revealed interesting redox behavior at different scan rates. Table 3 summarizes the electrochemical data obtained from cyclic voltammetry experiments.
Table 3: Electrochemical Data of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
Scan rates (mV/s) | Epa (V) | Epc (V) | ΔE1/2 (mV) | ΔEp (mV) |
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50 | 0.40, 0.33 | -0.68, -0.37 | 15 | 700 |
75 | -0.40, 0.45 | -0.89, -0.40, 0.32 | - | 400, 1290 |
100 | 0.27, -0.28 | -0.43, 0.51 | - | 700 |
250 | -0.36, 0.25 | -0.22, 1.19 | 15 | 470 |
Analytical Methods
Chromatographic Analysis
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). A documented method utilizes a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. The method is adaptable to ultra-performance liquid chromatography (UPLC) applications by using smaller 3 μm particle columns, and is suitable for both analytical and preparative separations .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone. In proton NMR (¹H-NMR) spectra, the hydrogen atoms of the acetyl group (O=C–CH₃) appear at δ 2.28 ppm, while the protons of the methyl groups on the phenyl ring resonate at δ 2.15 and 2.17 ppm as singlets . These characteristic chemical shifts can be used for identification and purity assessment of the compound.
Comparative Analysis with Structural Analogs
A comparative analysis of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone with structurally related compounds offers insights into the effects of subtle structural variations on physicochemical properties and reactivity. Table 4 presents a comparison with selected analogs.
Table 4: Comparison of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone with Structural Analogs
The comparison reveals that even minor structural modifications, such as the position of substituents or the replacement of methyl with methoxy groups, can significantly impact the compound's properties and reactivity. For instance, the absence of the hydroxyl group in 1-(2,4-dimethylphenyl)ethanone eliminates the possibility of intramolecular hydrogen bonding, thus altering its physical properties and reactivity patterns.
Applications
Synthetic Intermediates
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can be used as a building block for the production of more complex molecules, particularly in the synthesis of heterocyclic compounds and natural product analogs .
Analytical Chemistry
The compound has applications in analytical chemistry as a reference standard for chromatographic and spectroscopic methods. Its well-defined chromatographic profile and spectroscopic characteristics make it suitable for method development and validation in analytical procedures .
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